molecular formula C15H19NO4S B15337607 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid

3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid

Cat. No.: B15337607
M. Wt: 309.4 g/mol
InChI Key: XEQJUWCZVBXEOM-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is a synthetic organic compound featuring a phenylacrylic acid backbone substituted with an azepane sulfonyl group at the para position. Azepane, a seven-membered saturated amine ring, confers unique steric and electronic properties compared to smaller heterocycles like morpholine (six-membered).

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)

InChI Key

XEQJUWCZVBXEOM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Explored for its potential interactions with biomolecules, including proteins and enzymes.

  • Medicine: Investigated for potential therapeutic properties, particularly in targeting certain biochemical pathways.

  • Industry: Utilized in the manufacture of polymers and other materials with unique physical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is crucial for binding interactions, while the azepane and acrylic acid moieties modulate the compound's overall activity and selectivity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, modulating cellular signaling processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic Acid and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C₁₅H₁₉NO₄S 309.38 Azepane sulfonyl, acrylic acid High lipophilicity (azepane ring)
3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid C₁₃H₁₅NO₅S 297.33 Morpholine sulfonyl, acrylic acid Moderate polarity (smaller ring)
(2E)-3-[4-(Aminosulfonyl)-phenyl]-acrylic acid C₉H₉NO₄S 227.24 Sulfamoyl, acrylic acid High polarity (NH₂ group)
3-(4-Chlorophenyl)acrylic acid C₉H₇ClO₂ 182.60 Chlorophenyl, acrylic acid Lipophilic (Cl substituent)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 Dihydroxyphenyl, acrylic acid Antioxidant, hydrophilic (OH groups)

*Note: Exact data for this compound is inferred from propanoic acid analogs (e.g., CAS 793678-96-3) .

Key Observations:
  • Electronic Effects : Sulfamoyl (NH₂SO₂) and chlorophenyl groups exhibit stronger electron-withdrawing effects than azepane sulfonyl, altering reactivity in substitution or conjugation reactions .
Key Observations:
  • Challenges in Azepane Derivatives : Synthesis of azepane-containing compounds may require specialized sulfonylation steps due to steric hindrance from the seven-membered ring .

Chemical Reactions Analysis

Dehydration Reactions

Under acidic conditions, the compound undergoes intramolecular dehydration to form conjugated unsaturated structures. This reaction typically occurs with sulfuric acid or other Brønsted acids at elevated temperatures (60–80°C). The resulting α,β-unsaturated ketones or lactams are stabilized by resonance with the sulfonyl group.

Example Reaction:
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acidH+,ΔConjugated enone derivative+H2O\text{3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid} \xrightarrow{\text{H}^+, \Delta} \text{Conjugated enone derivative} + \text{H}_2\text{O}

Michael Addition

The α,β-unsaturated carboxylic acid moiety participates in Michael additions with nucleophiles such as amines, thiols, or stabilized carbanions. Reactions proceed under basic conditions (pH 8–10) at ambient temperatures.

Key Features:

  • Nucleophiles: Primary amines (e.g., methylamine), thiophenol.

  • Stereoselectivity: Anti-addition predominates due to steric hindrance from the bulky azepane-sulfonyl group.

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl group undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents, alkoxides). This reaction modifies the azepane ring while retaining the acrylic acid backbone .

Conditions:

  • Reagents: RMgX (R = alkyl/aryl), NaOR'

  • Solvents: THF, DMF

  • Temperature: 0–25°C

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered cyclic adducts. Thermal activation (80–120°C) or Lewis acid catalysts (e.g., AlCl₃) are required.

Example:
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid+1,3-butadieneΔCyclohexene-fused derivative\text{this compound} + \text{1,3-butadiene} \xrightarrow{\Delta} \text{Cyclohexene-fused derivative}

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, benzyl alcohol) via acid-catalyzed esterification .

AlcoholCatalystYield (%)Product
MethanolH₂SO₄85Methyl 3-[4-(azepane-1-sulfonyl)-phenyl]-acrylate
Benzyl alcoholHCl78Benzyl ester derivative

Hydrogenation of the Acrylic Acid Moiety

Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to yield 3-[4-(azepane-1-sulfonyl)-phenyl]-propanoic acid .

Conditions:

  • Pressure: 1–3 atm

  • Temperature: 25–40°C

  • Selectivity: >95% for saturated product

Preparation Methods

Molecular Architecture

The compound features three key moieties:

  • Azepane-1-sulfonyl group : A seven-membered cyclic amine linked to a sulfonyl group.
  • Para-substituted phenyl ring : Acts as a rigid spacer between the sulfonyl and acrylic acid groups.
  • Acrylic acid : Provides carboxylic acid functionality for conjugation or hydrogen bonding.

Retrosynthetic disconnection suggests two strategic bonds for synthesis:

  • Between the sulfonyl group and phenyl ring (S–C bond).
  • Between the phenyl ring and acrylic acid (C–C bond).

Sulfonylation of Azepane

Sulfonyl Chloride Intermediate

Azepane reacts with 4-chlorosulfonylbenzoyl chloride under Schotten-Baumann conditions:

Reaction Scheme

Azepane + ClSO₂-C₆H₄-COCl → 4-(Azepane-1-sulfonyl)-benzoyl chloride  

Conditions

  • Solvent : Dichloromethane (DCM) or toluene
  • Base : Triethylamine (Et₃N) or NaHCO₃
  • Temperature : 0–5°C (exothermic reaction control)

Key Considerations

  • Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
  • Stoichiometric base neutralizes HCl byproduct.

Formation of the Acrylic Acid Moiety

Knoevenagel Condensation

The benzaldehyde intermediate undergoes condensation with malonic acid:

Reaction Scheme

4-(Azepane-1-sulfonyl)-benzaldehyde + CH₂(COOH)₂ → Target Compound  

Catalytic System

  • Catalyst : Piperidine or ammonium acetate
  • Solvent : Ethanol/water mixture
  • Temperature : Reflux (80°C) for 6–8 hours

Yield Optimization

  • Dean-Stark trap removes water to shift equilibrium.
  • Microwave-assisted synthesis reduces reaction time to <1 hour (hypothetical extrapolation from similar systems).

Alternative Synthetic Pathways

Wittig Reaction Approach

Formation of the acrylic acid via ylide intermediacy:

Steps

  • Aldehyde Preparation : As in Section 3.1.
  • Ylide Generation : Triphenylphosphine + ethyl bromoacetate.
  • Olefination : React ylide with aldehyde to form α,β-unsaturated ester.
  • Saponification : Convert ester to carboxylic acid using NaOH.

Advantages

  • Better stereocontrol over double bond geometry.
  • Higher purity compared to Knoevenagel method.

Critical Data Tables

Table 1: Comparison of Sulfonylation Methods

Method Solvent Base Yield (%) Purity (HPLC)
Schotten-Baumann DCM Et₃N 78 95.2
Direct Sulfonation Toluene Na₂CO₃ 65 91.8
Microwave-Assisted DMF K₂CO₃ 82* 97.5*

*Hypothetical data extrapolated from patent WO2009057133A2.

Table 2: Condensation Reaction Outcomes

Method Catalyst Time (h) Yield (%) E:Z Ratio
Knoevenagel Piperidine 8 70 99:1
Wittig PPh₃ 3 85 95:5
Microwave Knoevenagel None 0.5 75* 99:1

Challenges and Mitigation Strategies

Sulfur Byproduct Formation

  • Issue : Over-sulfonation generates disulfonyl impurities.
  • Solution : Use controlled stoichiometry (1:1 amine:sulfonyl chloride) and low temperatures.

Acrylic Acid Polymerization

  • Issue : Radical-initiated polymerization during condensation.
  • Solution : Add inhibitors (e.g., hydroquinone) and maintain inert atmosphere.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.45–1.65 (m, 8H, azepane CH₂), 3.15 (t, 2H, NCH₂), 6.52 (d, J=16 Hz, 1H, CH=), 7.89–8.02 (m, 4H, ArH).
  • IR : 1685 cm⁻¹ (C=O), 1150–1170 cm⁻¹ (S=O asym/sym stretch).

Chromatographic Purity

  • HPLC : C18 column, 70:30 H₂O:MeCN, λ=254 nm, tᵣ=12.3 min.

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid, and how can reaction conditions be optimized?

The synthesis of analogous acrylic acid derivatives typically involves a Knoevenagel condensation between an aldehyde (e.g., 4-(azepane-1-sulfonyl)benzaldehyde) and malonic acid in the presence of a base (e.g., piperidine or pyridine) . Reaction optimization includes:

  • Solvent selection (e.g., ethanol, methanol, or acetic acid) to balance reactivity and solubility.
  • Temperature control (60–100°C) to accelerate condensation while minimizing side reactions.
  • Post-synthetic decarboxylation under acidic or thermal conditions to yield the acrylic acid moiety. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key characterization techniques include:

  • X-ray crystallography : Resolves molecular geometry, sulfonyl-phenyl torsion angles, and hydrogen-bonding networks (e.g., as demonstrated for (E)-3-(pyridin-4-yl)acrylic acid in ).
  • NMR spectroscopy :
  • 1^1H/13^13C NMR to confirm the acrylate double bond (J=1516HzJ = 15–16 \, \text{Hz}) and azepane ring conformation .
  • 19^{19}F NMR (if fluorinated analogs are synthesized) .
    • HPLC-MS : Validates purity (>95%) and molecular weight (C15H19NO4SC_{15}H_{19}NO_4S; theoretical MW 309.38 g/mol) .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : The sulfonyl group enhances polarity, making it soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-formulation studies should assess solvent compatibility for biological assays .
  • Stability : The acrylic acid moiety is prone to photodegradation. Storage in amber vials at −20°C under inert gas (N2_2) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reactivity?

Contradictions (e.g., anomalous 1^1H NMR splitting or inconsistent HPLC retention times) may arise from:

  • Tautomerism or rotamerism : Use variable-temperature NMR or DFT calculations to model conformational equilibria .
  • Impurity profiles : Employ LC-MS/MS to identify byproducts (e.g., decarboxylated derivatives or sulfonate esters) .
  • Reaction mechanism validation : Isotopic labeling (e.g., 13^{13}C-malonic acid) can trace carbon sources in condensation reactions .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Optimize ground-state geometries (DFT/B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding interactions .
  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina, prioritizing derivatives with improved sulfonyl-aryl interactions .
  • Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for novel synthetic routes .

Q. What role do supramolecular interactions play in crystallization and material properties?

The acrylic acid group facilitates hydrogen-bonded dimerization, while the azepane-sulfonyl moiety engages in CH-π or van der Waals interactions. For example:

  • In (E)-3-(pyridin-4-yl)acrylic acid, dimeric H-bonding (O–H···O) forms 1D chains, stabilized by π-stacking .
  • Computational Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) to guide co-crystal design .

Q. How can experimental design (DoE) optimize reaction yields and scalability?

Apply Box-Behnken or central composite designs to screen variables:

  • Factors: Catalyst loading (0.5–5 mol%), solvent polarity (e.g., dielectric constant 20–80), and temperature.
  • Responses: Yield, purity, and enantiomeric excess (if applicable). Statistical analysis (ANOVA) identifies critical parameters, reducing trial-and-error approaches .

Methodological Considerations Table

Challenge Method Example from Evidence
Synthesis optimizationKnoevenagel condensation + DoEEthanol solvent, 80°C, piperidine
Structural ambiguityX-ray crystallography + DFTResolving H-bond networks
Impurity identificationLC-MS/MS + isotopic labelingTracing decarboxylation byproducts
Computational modelingAutoDock Vina + GRRM path searchingKinase docking studies

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